![molecular formula C19H20N4OS B3004752 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2310121-30-1](/img/structure/B3004752.png)
2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is not fully understood. However, some studies suggest that this compound acts by inhibiting the activity of specific enzymes and signaling pathways that are involved in various physiological processes. For example, this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. Some of these effects include:
1. Inhibition of pro-inflammatory cytokines and chemokines: This compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
2. Induction of apoptosis: This compound induces apoptosis in cancer cells by activating specific signaling pathways.
3. Protection against oxidative stress: This compound protects neurons from oxidative stress, which is involved in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide in lab experiments include its unique biochemical and physiological effects, which make it a promising candidate for further investigation. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, this compound may exhibit off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide. Some of these directions include:
1. Investigation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of this compound, which will help to design more targeted experiments to investigate its effects.
2. Development of analogs: The development of analogs of this compound could lead to the discovery of compounds with improved activity and specificity.
3. In vivo studies: In vivo studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, which will help to determine its potential for clinical use.
4. Investigation of other potential applications: Further studies are needed to investigate other potential applications of this compound, such as its effects on other physiological processes and diseases.
合成方法
The synthesis of 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide involves a multi-step process. The first step involves the reaction of 2-methyl-5-pyridin-2-ylpyrazole-3-carbaldehyde with thioacetic acid, which results in the formation of 2-methyl-5-pyridin-2-ylpyrazole-3-thioacetic acid. This intermediate is then reacted with benzyl bromide in the presence of a base to form the benzylated product. The final step involves the reaction of the benzylated product with N-chloroacetyl glycine methyl ester, which results in the formation of this compound.
科学研究应用
2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has been studied for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity in vitro. This compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
2. Anti-tumor activity: this compound has been found to exhibit anti-tumor activity in vitro. This compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
3. Neuroprotective activity: this compound has been found to exhibit neuroprotective activity in vitro. This compound protects neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of neurodegenerative diseases.
属性
IUPAC Name |
2-benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-23-16(11-18(22-23)17-9-5-6-10-20-17)12-21-19(24)14-25-13-15-7-3-2-4-8-15/h2-11H,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYHQMFNQDLXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3004670.png)

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B3004672.png)
![N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide](/img/structure/B3004674.png)
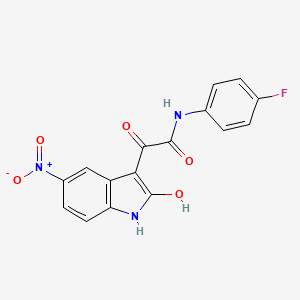

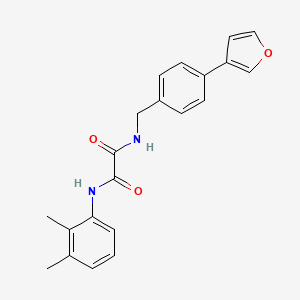
![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)
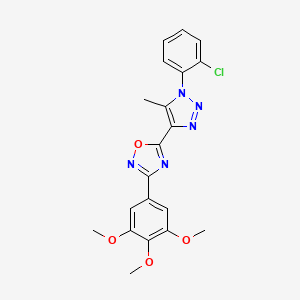
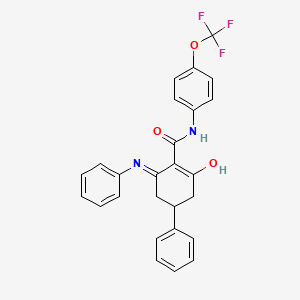

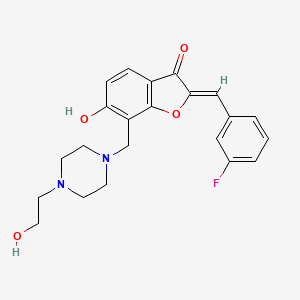
![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)
![ethyl 2-(2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)acetate](/img/structure/B3004692.png)